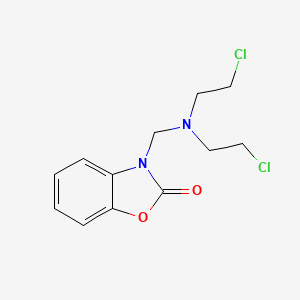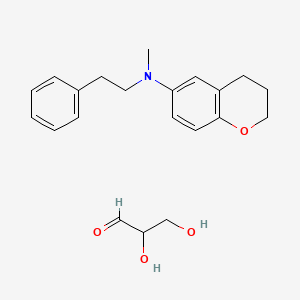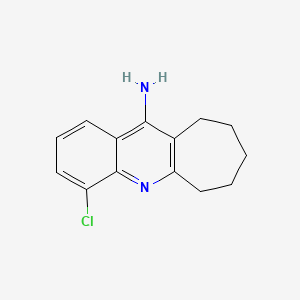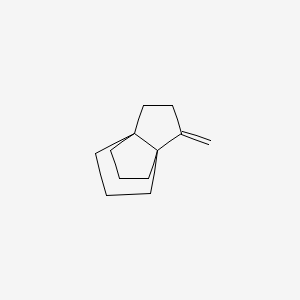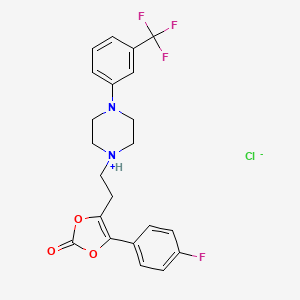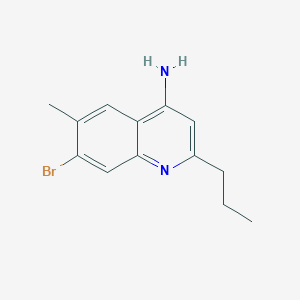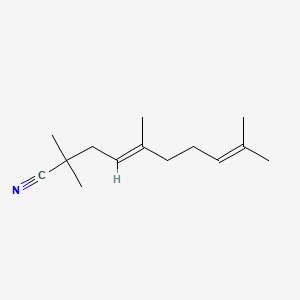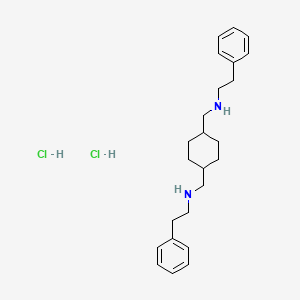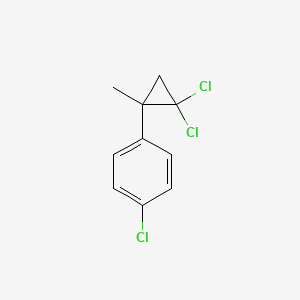
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H9Cl3. It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position, and a 2,2-dichloro-1-methylcyclopropyl group is attached to the benzene ring. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
準備方法
The synthesis of 1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-(2,2-dichloro-1-methylcyclopropyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the para position of the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom on the benzene ring is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with reduced chlorine content. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(1-chloro-2-methylpropyl)benzene: This compound has a similar structure but with a different substituent on the cyclopropyl group.
1,4-Dichlorobenzene: A simpler compound with two chlorine atoms attached to the benzene ring at the para positions.
2,2-Dichloro-1-methylcyclopropylbenzene: A compound with a similar cyclopropyl group but without the chlorine atom on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
25108-69-4 |
|---|---|
分子式 |
C10H9Cl3 |
分子量 |
235.5 g/mol |
IUPAC名 |
1-chloro-4-(2,2-dichloro-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-9(6-10(9,12)13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
InChIキー |
OCHIAXYXHFOANO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


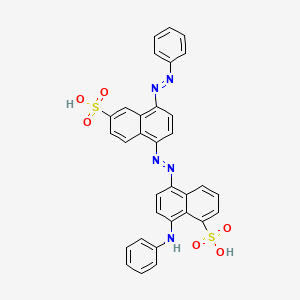
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
